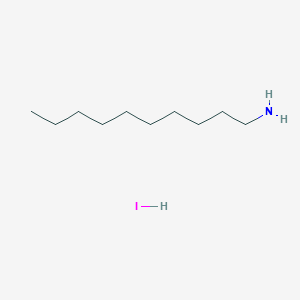
Decan-1-amine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decan-1-amine hydroiodide is an organic compound with the molecular formula C₁₀H₂₃N·HI It is a derivative of decan-1-amine, where the amine group is protonated and paired with a hydroiodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decan-1-amine hydroiodide can be synthesized through the reaction of decan-1-amine with hydroiodic acid. The reaction typically involves the following steps:
- Dissolve decan-1-amine in an appropriate solvent such as ethanol.
- Slowly add hydroiodic acid to the solution while maintaining a controlled temperature.
- Allow the reaction to proceed until the formation of this compound is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: It can be reduced to decan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Decanamide or decanenitrile.
Reduction: Decan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decan-1-amine hydroiodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of decan-1-amine hydroiodide involves its ability to act as a nucleophile due to the presence of the amine group. It can participate in various chemical reactions by donating its lone pair of electrons. The hydroiodide ion can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Decan-1-amine: The parent compound, which lacks the hydroiodide ion.
Decanamide: An oxidized form of decan-1-amine.
Decanenitrile: Another oxidized derivative.
Uniqueness: Decan-1-amine hydroiodide is unique due to its combination of nucleophilic amine and easily replaceable iodide ion. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C10H24IN |
|---|---|
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
decan-1-amine;hydroiodide |
InChI |
InChI=1S/C10H23N.HI/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H |
Clave InChI |
ANGXTHKGHPNXFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
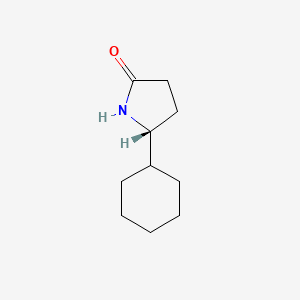
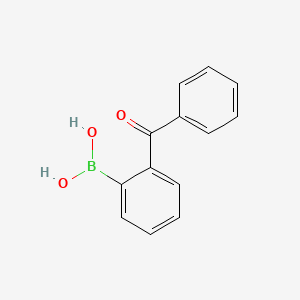
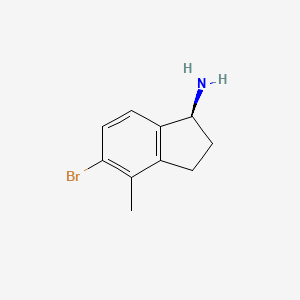
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
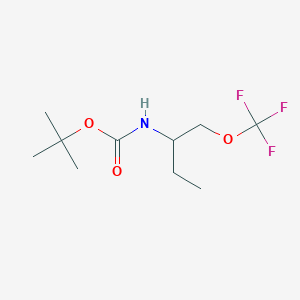
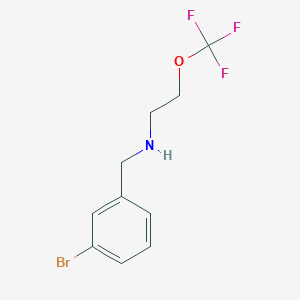
![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
